An In-Depth Technical Guide to (2S)-2-Amino-3-methylpent-4-enoic Acid: Structure, Properties, and Potential
An In-Depth Technical Guide to (2S)-2-Amino-3-methylpent-4-enoic Acid: Structure, Properties, and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-Amino-3-methylpent-4-enoic acid is a non-proteinogenic, unsaturated amino acid of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a vinyl group and stereocenters, make it a valuable chiral building block for the synthesis of complex molecules and a potential modulator of biological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis strategies, and known biological activities, offering a foundational resource for researchers exploring its applications in novel therapeutic development.
Introduction: The Significance of an Uncommon Amino Acid
(2S)-2-Amino-3-methylpent-4-enoic acid belongs to the class of α-vinyl amino acids, which are recognized for their roles as "vinylic triggers" in enzyme active sites.[1] While not incorporated into proteins through ribosomal synthesis, such non-proteinogenic amino acids (NPAAs) are pivotal in the development of peptide-based therapeutics due to their ability to enhance stability, potency, and bioavailability.[2] The presence of both a vinyl functional group and two chiral centers in (2S)-2-Amino-3-methylpent-4-enoic acid offers a scaffold for diverse chemical modifications and stereocontrolled synthesis, making it a target of interest for creating novel enzyme inhibitors and peptidomimetics.[1][3]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of (2S)-2-Amino-3-methylpent-4-enoic acid are dictated by its unique molecular architecture.
Molecular Structure
The IUPAC name for this compound is (2S)-2-Amino-3-methylpent-4-enoic acid. It possesses two stereocenters at the C2 and C3 positions. The "(2S)" designation indicates the stereochemistry at the α-carbon, which is analogous to the L-configuration of natural amino acids. The stereochemistry at the C3 position can be either (R) or (S), leading to two possible diastereomers: (2S, 3S)-2-amino-3-methylpent-4-enoic acid and (2S, 3R)-2-amino-3-methylpent-4-enoic acid.
Diagram 1: Chemical Structure of (2S)-2-Amino-3-methylpent-4-enoic Acid
Caption: General chemical structure of 2-Amino-3-methylpent-4-enoic acid.
Physicochemical Data
While specific experimental data for (2S)-2-Amino-3-methylpent-4-enoic acid is not extensively reported in publicly available literature, the properties of its isomers and related compounds provide a reliable estimation.
Table 1: Physicochemical Properties of 2-Amino-3-methylpent-4-enoic Acid Isomers
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| XLogP3-AA | -1.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 129.078978594 Da | [4] |
| Topological Polar Surface Area | 63.3 Ų | [4] |
Stereoselective Synthesis Strategies
The synthesis of (2S)-2-Amino-3-methylpent-4-enoic acid with high stereochemical purity is a significant challenge that necessitates the use of asymmetric synthesis techniques. The primary approaches involve the use of chiral auxiliaries and enzymatic resolutions.
Chiral Auxiliary-Mediated Synthesis
A powerful strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary.[5] For the synthesis of α-vinyl amino acids, chiral oxazolidinones, as popularized by David Evans, are frequently employed.[6]
Diagram 2: General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: A generalized workflow for the asymmetric synthesis of the target molecule using a chiral auxiliary.
A generalizable synthesis of L-α-vinyl amino acids has been reported involving the alkylation of a chiral, vinylglycine-derived dianionic dienolate bearing a (-)-8-(β-naphthyl)menthyl auxiliary.[3] This method achieves high diastereoselectivity (91:9 to ≥98:2) for the α-alkylation.[3] While a specific protocol for the introduction of a methyl group at the β-position followed by an allyl group is not detailed, this approach provides a robust framework.
Adaptation from a Related Synthesis
A detailed protocol for the synthesis of the closely related alkyne analog, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been published. This three-step synthesis starts from 3-chlorobut-1-yne and proceeds with high optical purity (>99% ee). A potential adaptation of this method could involve the stereoselective reduction of the alkyne to a vinyl group to yield the target molecule.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. While a specific protocol for (2S)-2-Amino-3-methylpent-4-enoic acid has not been identified, enzymatic kinetic resolution has been successfully applied to vinylglycine targets.[1] This approach typically involves the selective enzymatic hydrolysis of an ester or amide derivative of the racemic amino acid, allowing for the separation of the unreacted enantiomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the α-proton, the β-proton, and the methyl group protons. The coupling constants between these protons would be critical for determining the relative stereochemistry. For L-α-vinylglycine derivatives, the α-proton typically appears as a multiplet around 4.9 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the vinyl carbons, the α- and β-carbons, and the methyl carbon. The chemical shifts of the Cα and Cβ carbons can provide information about the amino acid type and its conformation.[9]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound.[10] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can help to confirm the structure.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule.[11] Key expected vibrations include:
-
Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹)
-
N-H stretching from the amino group (around 3300-3500 cm⁻¹)
-
C=O stretching from the carboxylic acid (around 1700-1725 cm⁻¹)
-
C=C stretching from the vinyl group (around 1620-1680 cm⁻¹)
-
N-H bending (around 1500-1640 cm⁻¹)
Biological Activity and Applications
Unsaturated amino acids, including vinylglycine and its derivatives, are known to act as enzyme inhibitors, often through mechanism-based inactivation.
Enzyme Inhibition
The vinyl group in these amino acids can act as a "suicide" substrate for certain enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor.[1] This irreversible inhibition occurs when the enzyme processes the vinylglycine analog, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site.[12] This mechanism makes (2S)-2-Amino-3-methylpent-4-enoic acid a promising candidate for the targeted inhibition of specific enzymes involved in metabolic pathways.
Potential Therapeutic Applications
Given their ability to inhibit enzymes, derivatives of (2S)-2-Amino-3-methylpent-4-enoic acid could be explored as potential therapeutic agents for various diseases. For instance, inhibitors of enzymes in amino acid biosynthesis pathways can have applications in treating metabolic disorders.[13]
Role in Peptide Synthesis
As a non-proteinogenic amino acid, (2S)-2-Amino-3-methylpent-4-enoic acid can be incorporated into peptides to modify their structure and function.[2][14] The introduction of this unnatural amino acid can confer resistance to enzymatic degradation, enhance receptor binding affinity, and constrain the peptide backbone into a specific conformation.[1] This makes it a valuable tool for the design of novel peptide-based drugs with improved pharmacokinetic properties.[5]
Conclusion and Future Directions
(2S)-2-Amino-3-methylpent-4-enoic acid represents a fascinating and underexplored molecule with significant potential in chemical biology and drug discovery. While detailed experimental data remains somewhat limited in the public domain, the foundational knowledge of its structure, predictable properties, and the established synthetic strategies for related compounds provide a strong basis for future research.
Future efforts should focus on:
-
The development and publication of a detailed, high-yield stereoselective synthesis of both the (2S, 3S) and (2S, 3R) diastereomers.
-
Comprehensive spectroscopic characterization of the purified isomers to establish a reference dataset for the scientific community.
-
Systematic evaluation of its inhibitory activity against a panel of relevant enzymes to identify potential therapeutic targets.
-
Incorporation into peptide scaffolds to investigate its impact on peptide structure, stability, and biological activity.
The continued exploration of (2S)-2-Amino-3-methylpent-4-enoic acid and its derivatives will undoubtedly contribute to the expanding toolbox of non-proteinogenic amino acids and pave the way for the development of next-generation therapeutics.
References
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
- Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & Mondal, M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(12), 1433-1453.
- d'Angelo, J., Cavé, C., & Ricard, L. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher α-vinyl amino acids. The Journal of Organic Chemistry, 65(10), 3030-3039.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides to improve their stability and bioavailability. Current pharmaceutical design, 16(28), 3185-3203.
- Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective aldol reactions of chiral ethyl ketones. Scope and synthetic utility of the (R, R)-and (S, S)-2, 5-dimethylborolane triflates. Journal of the American Chemical Society, 114(24), 9434-9453.
- Hasegawa, H., Arai, S., Shinohara, Y., & Baba, S. (1993). Synthesis of (2S, 3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium-or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (4), 489-494.
- Sureshbabu, V. V., & Hemantha, H. P. (2010). Recent advances in the synthesis of unusual α-amino acids. Current Organic Synthesis, 7(5), 459-493.
- Silverman, R. B. (2002).
- Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 61(23), 8339-8342.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 3-Oxazolidin-2-ones as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-876.
- Liskamp, R. M. (1994). Constrained peptides and peptidomimetics. Recl. Trav. Chim. Pays-Bas, 113(1), 1-19.
-
NIST. (n.d.). 2-Amino-4-methyl pentenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. In PubChem. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. In PubChem. Retrieved from [Link]
- Wishart, D. S. (2007). Current progress in computational metabolomics.
- Walsh, C. (1982).
- Toney, M. D. (2005). Reaction specificity in pyridoxal phosphate enzymes. Archives of biochemistry and biophysics, 433(1), 279-287.
- de Hoffmann, E., & Stroobant, V. (2007).
- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
PubChem. (n.d.). (2R,3S)-2-Amino-3-methylpent-4-enoic acid. In PubChem. Retrieved from [Link]
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Smith, B. C. (2018).
-
Organic Syntheses. (n.d.). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. In Organic Syntheses. Retrieved from [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-protein biogenic amino acids - what functions can they perform? | Foodcom S.A. [foodcom.pl]
- 4. (2R,3S)-2-Amino-3-methylpent-4-enoic acid | C6H11NO2 | CID 94420831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.bu.edu [people.bu.edu]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. mdpi.com [mdpi.com]
- 12. 18.8 Enzyme Inhibition | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 13. longdom.org [longdom.org]
- 14. journals.asm.org [journals.asm.org]
